molecular formula C22H18N2OS B2766721 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide CAS No. 477569-74-7

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide

Cat. No. B2766721
CAS RN: 477569-74-7
M. Wt: 358.46
InChI Key: AHXDTNCQGVQHNT-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Future Directions

Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide”, have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further exploring the potential of these compounds in treating other diseases, improving their synthesis methods, and understanding their mechanism of action in greater detail.

Mechanism of Action

Target of Action

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide is a synthetic compound that has been found to exhibit promising activity against certain bacterial strains

Mode of Action

It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets may inhibit their normal function, leading to the death of the bacterial cells .

Biochemical Pathways

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways . The downstream effects of these interactions could include disruption of bacterial growth and replication .

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile for similar synthesized compounds . This suggests that the compound may have suitable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability and effectiveness as a therapeutic agent.

Result of Action

The result of the action of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide is the inhibition of bacterial growth. In particular, certain compounds have shown promising activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the range of 19.7–24.2 μM . This bactericidal activity indicates that the compound can effectively kill bacterial cells .

Action Environment

The action of N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide can be influenced by various environmental factors. For instance, the compound is air stable and has a high melting point , suggesting that it may remain stable and effective under a range of conditions.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c1-14-11-12-16(13-15(14)2)21(25)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)26-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXDTNCQGVQHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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